3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Overview
Description
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.
Attachment of the Benzamide Core: The triazole derivative is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: The mercapto group in the triazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzamides.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum.
Trazodone: A triazole-based antidepressant.
Uniqueness
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution on the benzamide core and the mercapto group on the triazole ring make it a versatile compound for various applications .
Properties
IUPAC Name |
3,4-dichloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(10-16-17-12(20)18(10)2)15-11(19)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,15,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWDXFLAHXIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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